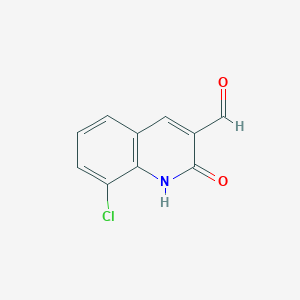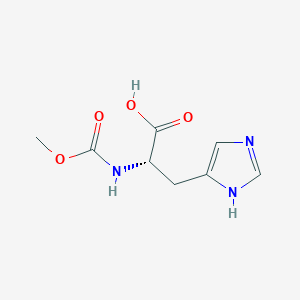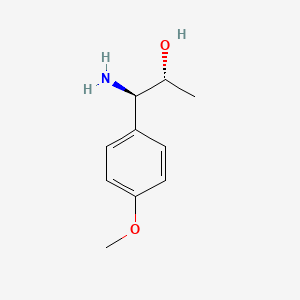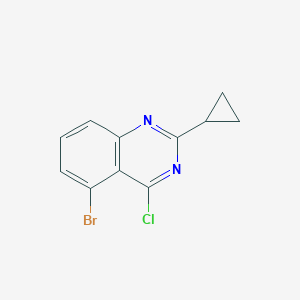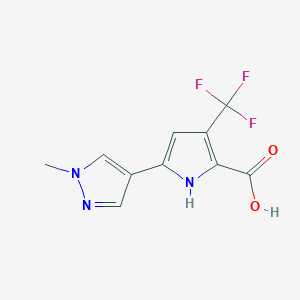![molecular formula C24H23N5O5S B13037692 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the benzotriazole core.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached via a sulfonylation reaction, where a morpholine derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with enzymes and receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol: This compound shares the benzotriazole core but has different substituents, leading to distinct chemical properties and applications.
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine: This compound has a simpler structure with an ethanamine group, resulting in different reactivity and uses.
Uniqueness
2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the morpholinosulfonyl group enhances its solubility and bioavailability, making it suitable for various scientific and industrial applications.
Properties
Molecular Formula |
C24H23N5O5S |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H23N5O5S/c1-16-6-8-23(21(14-16)29-26-19-4-2-3-5-20(19)27-29)34-22-9-7-17(15-18(22)24(25)30)35(31,32)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H2,25,30) |
InChI Key |
OOAZYHNNJUMKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


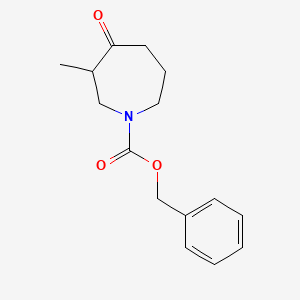
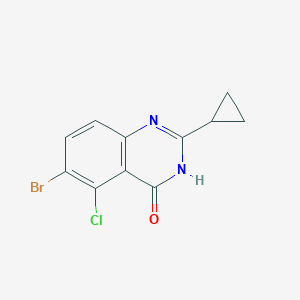
![4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile](/img/structure/B13037622.png)
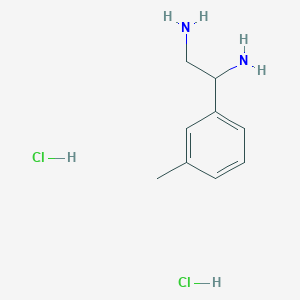
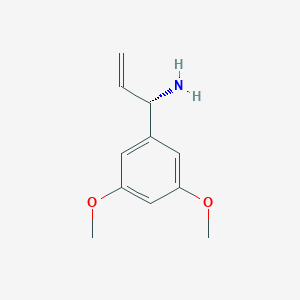
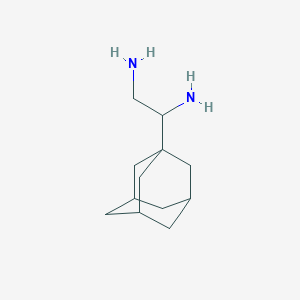
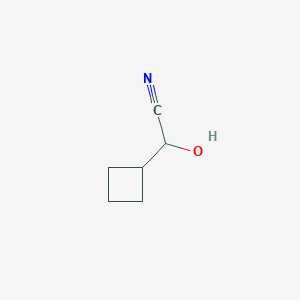
![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)
